1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene
CAS No.: 84656-75-7
Cat. No.: VC3704630
Molecular Formula: C22H34
Molecular Weight: 298.5 g/mol
* For research use only. Not for human or veterinary use.
![1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene - 84656-75-7](/images/structure/VC3704630.png)
Specification
CAS No. | 84656-75-7 |
---|---|
Molecular Formula | C22H34 |
Molecular Weight | 298.5 g/mol |
IUPAC Name | 1-methyl-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Standard InChI | InChI=1S/C22H34/c1-3-4-18-7-11-20(12-8-18)22-15-13-21(14-16-22)19-9-5-17(2)6-10-19/h5-6,9-10,18,20-22H,3-4,7-8,11-16H2,1-2H3 |
Standard InChI Key | SDESCXGEQILYTQ-UHFFFAOYSA-N |
SMILES | CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C |
Canonical SMILES | CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structure
Basic Identification
1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene is an organic compound with the CAS Registry Number 84656-75-7. It belongs to a class of compounds containing bicyclohexyl and tolyl moieties, making it structurally interesting for various applications in chemistry and materials science.
Table 1: Chemical Identifiers and Basic Properties
Parameter | Value |
---|---|
CAS Number | 84656-75-7 |
Molecular Formula | C₂₂H₃₄ |
Molecular Weight | 298.51 g/mol |
InChI | InChI=1/C22H34/c1-3-4-18-7-11-20(12-8-18)22-15-13-21(14-16-22)19-9-5-17(2)6-10-19/h5-6,9-10,18,20-22H,3-4,7-8,11-16H2,1-2H3/t18-,20-,21-,22- |
InChI Key | SDESCXGEQILYTQ-XHPGVBHPNA-N |
SMILES | C=1C=C(C=CC1C)C2CCC(CC2)C3CCC(CCC)CC3 |
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting various naming conventions in organic chemistry.
Table 2: Common Synonyms
Synonym |
---|
(trans,trans)-4-(4-Methylphenyl)-4′-propyl-1,1′-bicyclohexyl |
(trans,trans)-4-(4′-Propyl-1,1′-bicyclohexyl-4-yl)-1-methylbenzene |
Benzene, 1-methyl-4-(4′-propyl[1,1′-bicyclohexyl]-4-yl)-, [trans(trans)]- |
trans,trans-4'-Propyl-4-(p-tolyl)bicyclohexyl |
3-Cy-Cy-Ph-1 |
3-Hhb-1 |
3Ccp1 |
4-[Trans-4(Trans-4-Propylcyclohexyl)Cyclohexyl]Toluene |
Structural Features and Stereochemistry
The compound features a complex structure comprising several key components:
-
A p-tolyl (4-methylphenyl) group
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Two cyclohexyl rings joined in a bicyclohexyl arrangement
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A propyl chain substitution on one of the cyclohexyl rings
The "trans,trans" designation in the name refers to the stereochemical configuration of the substituents on the cyclohexyl rings. This stereochemistry is critical for the compound's physical properties and potential applications . The trans configuration indicates that the substituents (the p-tolyl group and the second cyclohexyl ring, as well as the propyl group) are positioned on opposite sides of the respective cyclohexyl ring planes.
Physical and Chemical Properties
Physical Characteristics
1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene typically appears as a colorless to pale yellow substance that may exist as either a liquid or solid, depending on temperature and purity conditions . The compound's bicyclohexyl structure significantly influences its melting point, boiling point, and solubility characteristics.
Structural and Electronic Properties
The presence of the bicyclohexyl structure creates a rigid molecular framework that likely affects the compound's thermal stability and conformational behavior. The p-tolyl group contributes to the compound's electronic properties through its aromatic character, while the propyl chain adds to the hydrophobic nature of the molecule .
Solubility and Related Properties
Due to its predominantly hydrocarbon structure with multiple cyclohexyl rings and a benzene derivative, the compound exhibits hydrophobic characteristics. This property suggests limited solubility in water but good solubility in organic solvents such as ethers, alcohols, and hydrocarbons. These solubility properties are important considerations for applications in synthesis and materials development .
Applications and Research Relevance
Parameter | Classification/Information |
---|---|
GHS Classification | Acute toxicity, oral (Category 4) |
Hazard Statement | H302: Harmful if swallowed |
Signal Word | Warning |
Pictogram | GHS07 (Exclamation mark) |
Precautionary Measures
When handling this compound, the following precautionary measures should be observed:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Related Compounds
Structural Analogs
A closely related compound is (trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane), which differs from 1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene only in the substitution on the benzene ring (methoxy group instead of methyl group) .
Table 4: Comparison with Similar Compounds
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
1-Methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene | 84656-75-7 | C₂₂H₃₄ | Methyl group on benzene ring |
(trans,trans)-4-(4-Methoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane) | 84655-98-1 | C₂₂H₃₄O | Methoxy group on benzene ring |
This structural similarity suggests that these compounds may share similar applications, particularly in areas where subtle variations in electronic properties or polarity might be advantageous for fine-tuning material characteristics.
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